4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a chemical compound with the CAS number 121142-99-2. It is classified as a thiadiazolidinone derivative, which is notable for its potential applications in pharmaceuticals and agricultural chemistry. The compound features a unique structure that includes both sulfur and nitrogen atoms, contributing to its reactivity and functionality in various chemical processes.
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one belongs to the category of heterocyclic compounds. Its structure comprises a five-membered ring containing two sulfur atoms and one nitrogen atom, which is characteristic of thiadiazolidinones. The presence of the dioxo functional groups enhances its chemical properties, making it a subject of interest in medicinal chemistry.
The synthesis of 4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate thioketones with hydrazine derivatives under acidic conditions to form the thiadiazolidinone framework.
The molecular formula for 4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is C₅H₁₀N₂O₃S₂. Its structural representation reveals a five-membered ring with two keto groups (dioxo) and a methylthio substituent.
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one can participate in various chemical reactions due to its functional groups:
Reactivity can be influenced by factors such as pH and temperature. The compound's ability to form complexes with metal ions may also be explored for catalysis or coordination chemistry.
The mechanism of action for 4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is primarily linked to its interactions with biological targets. It may inhibit specific enzymes or receptors due to its structural features that mimic natural substrates.
Research into this compound's biological activity suggests potential applications in drug development, particularly in targeting diseases related to oxidative stress or inflammation.
While specific physical properties such as boiling point and melting point are not readily available, the compound's stability under standard laboratory conditions has been noted.
The compound exhibits moderate solubility in polar solvents due to its polar functional groups. Its reactivity profile suggests it can undergo oxidation and reduction reactions.
4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one has potential applications in:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and agrochemicals.
The core structure of 1,2,5-thiadiazolidin-3-one 1,1-dioxide (TDZD) belongs to the broader class of sulfur-nitrogen heterocycles, characterized by a five-membered ring containing sulfur, nitrogen, and a carbonyl group. The systematic name 1,2,5-thiadiazolidin-3-one specifies the heteroatom positions (S at 1, N at 2 and 5) and the ketone at C3. The 1,1-dioxide suffix denotes sulfonylation of the sulfur atom, a key electronic modifier that enhances bioactivity. The compound "4-[2-(Methylthio)ethyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one" features a 4-substituent with a methylthioethyl group, introducing a flexible alkyl chain with potential metabolic implications [1] [8].
Structurally, TDZDs are distinct from thiazolidinones (e.g., 4-thiazolidinones in antidiabetic drugs) due to the additional ring nitrogen and sulfone group. This architecture confers planarity to the core ring and electronic delocalization, enabling interactions with biological targets. Variations occur at N2 (unsubstituted or alkylated), C4 (aryl, alkyl, or heteroaryl substituents), and S1 oxidation state (sulfoxide vs. sulfone), each modulating pharmacological properties [2] [5].
Table 1: Structural Features of Key Thiadiazolidinone Derivatives
Compound | Core Structure | C4 Substituent | S1 Oxidation State |
---|---|---|---|
4-[2-(Methylthio)ethyl]-TDZD | 1,2,5-Thiadiazolidin-3-one | 2-(Methylthio)ethyl | 1,1-Dioxide |
5-(4-Methoxybiphenyl-3-yl)-TDZD (DB08591) | 1,2,5-Thiadiazolidin-3-one | 4-Methoxybiphenyl | 1,1-Dioxide |
5-(3-Hydroxyphenyl)isothiazol-3(2H)-one | Isothiazol-3(2H)-one | 3-Hydroxyphenyl | 1,1-Dioxide |
The TDZD scaffold exhibits broad bioactivity, primarily through enzyme modulation. Its mechanism often involves electrophile-mediated interactions with catalytic or allosteric cysteine residues:
Table 2: Key Biological Targets of Thiadiazolidinone Derivatives
Target | Biological Role | Mechanism of TDZDs | Functional Outcome |
---|---|---|---|
PTP1B | Insulin signaling regulator | Covalent modification of allosteric C121 | Enhanced glucose uptake |
Tryptase | Mast cell protease | Competitive inhibition via sulfone group | Reduced inflammation |
Pro-inflammatory cytokines | Inflammation mediators | Downregulation of TNF-α/IL-6 synthesis | Anti-cytokine storm effect |
Additionally, the sulfone group’s electron-withdrawing nature enhances the C3-carbonyl’s electrophilicity, enabling nucleophilic attack by biological thiols. This reactivity underpins TDZD’s "electrophile prodrug" behavior, where non-covalent binding precedes covalent modification [1] [9].
The TDZD scaffold emerged from efforts to optimize heterocyclic pharmacophores:
Table 3: Historical Milestones in Thiadiazolidinone Research
Year | Milestone | Significance |
---|---|---|
2005 | Discovery of TDZDs as tryptase inhibitors [9] | Validated new protease targeting scaffold |
2017 | PTP1B-TDZD co-crystal structure (5T19) [1] | Revealed covalent allosteric inhibition mechanism |
2020s | Nano-catalyzed synthesis of C4 derivatives [5] | Enabled diverse libraries for activity optimization |
Current efforts focus on in vivo validation of 4-substituted TDZDs and repurposing for neurodegenerative diseases, leveraging their anti-inflammatory effects [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: